molecular formula C11H16N2 B1429188 2-Methyl-5-(piperidin-4-yl)pyridine CAS No. 1137950-06-1

2-Methyl-5-(piperidin-4-yl)pyridine

Cat. No. B1429188
CAS RN: 1137950-06-1
M. Wt: 176.26 g/mol
InChI Key: SJBKQLWBVLXJGL-UHFFFAOYSA-N
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Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .

Scientific Research Applications

Anticancer Drug Development

2-Methyl-5-(piperidin-4-yl)pyridine derivatives have been investigated for their potential as anticancer agents. For instance, they have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy .

Pharmacological Research

This compound has been used in the synthesis of various pharmacologically active molecules. Studies have shown that certain derivatives can exhibit cytotoxicity against cancer cells, indicating potential use in cancer treatment .

Neurological Disorders Treatment

Derivatives of 2-Methyl-5-(piperidin-4-yl)pyridine have shown promise in treating neurological disorders. For example, they have been used to create compounds that exhibit antidepressant-like activity in mice .

Enzyme Inhibition

In medicinal chemistry, this compound’s derivatives have been explored for their enzyme inhibitory properties, which is crucial for designing drugs targeting specific metabolic pathways .

Anticoagulant Effect

Some derivatives have been synthesized to study their anticoagulant effects, which could lead to new treatments for blood clotting disorders .

Chemical Synthesis

The compound is also used as a starting material or intermediate in the synthesis of more complex chemical structures, which can have various applications in different fields of chemistry .

Structure-Activity Relationship (SAR) Studies

2-Methyl-5-(piperidin-4-yl)pyridine is utilized in SAR studies to understand how structural changes in molecules affect their pharmacological activity, which is essential for drug design .

Pharmacological Properties Analysis

It serves as a key molecule in the analysis of pharmacological properties of new drugs, helping researchers determine the therapeutic potential and safety profile of new compounds .

MDPI - Piperidine Derivatives: Recent Advances in Synthesis and… SpringerOpen - Piperidine nucleus in the field of drug discovery Academia.edu - An Improved Scalable Process for Synthesis of Piperidin-4-yl… SpringerLink - Medicinal attributes of pyridine scaffold as anticancer targeting… Frontiers - Anticancer Applications and Pharmacological Properties of… Google Patents - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine

Safety and Hazards

Piperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable, harmful if swallowed, in contact with skin or if inhaled, and causes severe skin burns and eye damage .

properties

IUPAC Name

2-methyl-5-piperidin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-2-3-11(8-13-9)10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBKQLWBVLXJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(piperidin-4-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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